![molecular formula C15H13Cl2NOS B5799278 N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)
N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCT245737 is a chemical compound that was first synthesized in 2009 by the Cancer Research UK Centre for Cancer Therapeutics. It belongs to a class of compounds known as small molecule inhibitors, which are designed to block the activity of specific enzymes or proteins in cancer cells. CCT245737 has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells and induce cell death.
Mécanisme D'action
CCT245737 works by inhibiting the activity of Chk1, a protein kinase that is involved in the DNA damage response pathway. When DNA is damaged, Chk1 is activated to prevent the cell from progressing through the cell cycle and replicating damaged DNA. By inhibiting Chk1, CCT245737 prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
CCT245737 has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is likely due to the fact that cancer cells have a higher reliance on the DNA damage response pathway than normal cells. In addition, CCT245737 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CCT245737 is that it can be easily synthesized in the laboratory using standard organic chemistry techniques. In addition, it has shown promise in preclinical studies for its ability to selectively target cancer cells and enhance the effectiveness of other cancer treatments. However, one limitation of CCT245737 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Orientations Futures
There are several potential future directions for research on CCT245737. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to treatment with CCT245737. Finally, further preclinical studies are needed to better understand the safety and efficacy of CCT245737 in different types of cancer.
Méthodes De Synthèse
The synthesis of CCT245737 involves several steps, starting with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chlorothiophenol in the presence of a base to form the desired product, N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide. The final product is purified by column chromatography.
Applications De Recherche Scientifique
CCT245737 has been studied extensively in preclinical models of cancer, including breast, lung, and ovarian cancer. In these studies, CCT245737 has been shown to inhibit the activity of a protein called Chk1, which is involved in the DNA damage response pathway. By inhibiting Chk1, CCT245737 can prevent cancer cells from repairing DNA damage, leading to cell death.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-11-5-7-12(8-6-11)20-10-9-15(19)18-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLVTXNNLRZAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.